![molecular formula C8H14F2N4 B2726559 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856033-47-0](/img/structure/B2726559.png)
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrazol-5-amine derivative, which has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is complex and involves multiple pathways. One of the main pathways involves the inhibition of specific enzymes and proteins involved in cancer cell proliferation and survival. This compound achieves this by binding to the active site of these enzymes and proteins, thereby preventing their activity. Additionally, this compound has been shown to modulate specific receptors and enzymes involved in the regulation of neurotransmitters, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to modulate specific signaling pathways involved in cancer cell proliferation and survival. In neurological disorders, this compound has been shown to improve cognitive function by modulating specific receptors and enzymes involved in the regulation of neurotransmitters.
实验室实验的优点和局限性
The advantages of using 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
The future directions for research on 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine are diverse and include exploring its potential applications in other scientific research fields such as immunology and infectious diseases. Additionally, future research should focus on improving the pharmacokinetic and pharmacodynamic properties of this compound, including its solubility, bioavailability, and toxicity. Furthermore, future research should explore the potential of this compound as a drug candidate for the treatment of cancer and neurological disorders.
合成方法
The synthesis of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been achieved through various methods. One of the most popular methods is the reaction between 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid and 2,2-difluoroethylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or elevated temperatures. The resulting product is then purified through various techniques such as column chromatography, recrystallization, or HPLC.
科学研究应用
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by targeting specific enzymes and proteins involved in cancer cell proliferation and survival. Additionally, this compound has shown potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It achieves this by targeting specific receptors and enzymes involved in the regulation of neurotransmitters.
属性
IUPAC Name |
5-[[2,2-difluoroethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N4/c1-13(5-7(9)10)4-6-3-8(11)14(2)12-6/h3,7H,4-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAFNORPSUDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

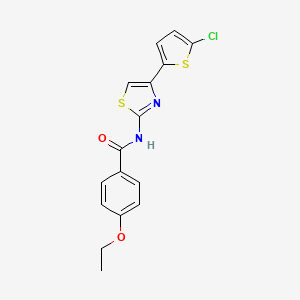
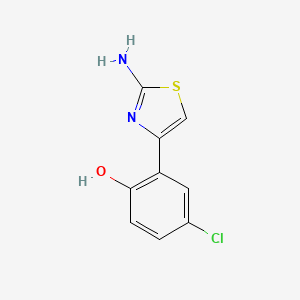


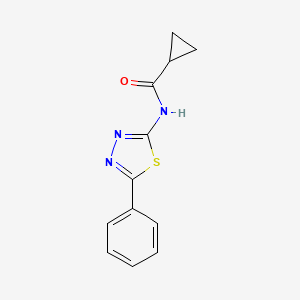
![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)
![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
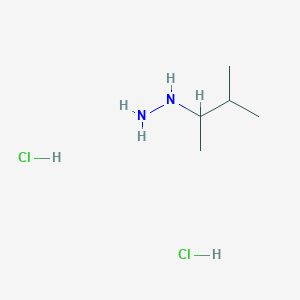
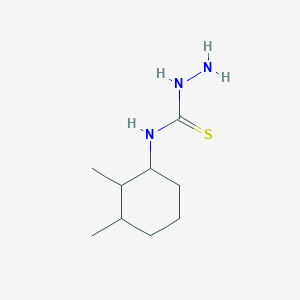

![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)